

physical and chemical properties of 2,4,6-trimethylbenzyl alcohol

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Compound of Interest

Compound Name: 2,4,6-Trimethylbenzyl alcohol

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An In-depth Technical Guide to 2,4,6-Trimethylbenzyl Alcohol

This guide provides a comprehensive technical overview of **2,4,6-trimethylbenzyl alcohol** (also known as mesityl carbinol), a sterically hindered aromatic alcohol. We will explore its fundamental physicochemical properties, detail robust protocols for its synthesis and characterization, and discuss its chemical reactivity and applications from a mechanistic standpoint. The content is structured to provide actionable insights for laboratory professionals engaged in organic synthesis and medicinal chemistry.

Core Molecular Profile and Significance

2,4,6-Trimethylbenzyl alcohol is a primary alcohol distinguished by the mesitylene (1,3,5-trimethylbenzene) moiety. The presence of two ortho-methyl groups relative to the hydroxymethyl substituent imparts significant steric hindrance around the reactive center. This structural feature, combined with the electron-donating nature of the methyl groups, modulates the alcohol's reactivity, making it a unique building block in organic synthesis. It is often employed when selective reactions are required, as the steric bulk can prevent undesirable side reactions, a crucial consideration in the multi-step synthesis common in drug development.

Physicochemical Properties

A precise understanding of a compound's physical properties is paramount for its effective use in experimental design, including reaction setup, purification, and storage. The key properties of **2,4,6-trimethylbenzyl alcohol** are summarized below.

Property	Value	Source(s)
Molecular Formula	C ₁₀ H ₁₄ O	[1][2][3][4][5]
Molecular Weight	150.22 g/mol	[1][3][4][5]
Appearance	White to light yellow crystalline solid/powder	[1][6]
Melting Point	87-89 °C	[2][3]
Boiling Point	140 °C at 15 mmHg	[2][3]
Form	Solid	[3]
Solubility	Soluble in various organic solvents.	
EC Number	224-032-1	[1][3][4]
CAS Number	4170-90-5	[1][2][3][7]

Table 1: Key Physicochemical Data for **2,4,6-Trimethylbenzyl Alcohol**

Synthesis, Reactivity, and Mechanistic Considerations

The unique electronic and steric profile of **2,4,6-trimethylbenzyl alcohol** governs its synthesis and subsequent chemical transformations.

Recommended Synthetic Protocol: Selective Aldehyde Reduction

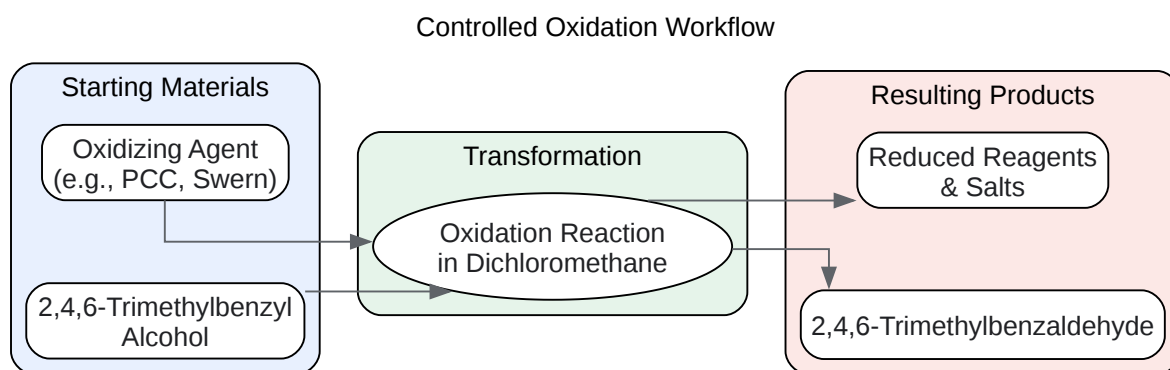
The most direct and reliable synthesis of **2,4,6-trimethylbenzyl alcohol** involves the selective reduction of its corresponding aldehyde, 2,4,6-trimethylbenzaldehyde. Sodium borohydride (NaBH₄) in an alcoholic solvent is the reagent of choice for this transformation. This method is favored for its operational simplicity, high yield, and excellent functional group tolerance; NaBH₄ is a mild reducing agent that will not reduce other potentially sensitive groups.

Step-by-Step Experimental Protocol: Synthesis via Reduction

- **Reaction Setup:** Dissolve 2,4,6-trimethylbenzaldehyde (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stirrer. Place the flask in an ice-water bath and stir for 10-15 minutes to equilibrate the temperature to 0 °C. Causality: Performing the reaction at a reduced temperature is critical for controlling the exothermicity of the hydride addition, thus preventing potential side reactions and ensuring selectivity.
- **Reagent Addition:** Add sodium borohydride (NaBH_4 , 1.1 eq) portion-wise over 20 minutes. Maintain the temperature at 0 °C during the addition. Causality: The portion-wise addition of the solid hydride reagent prevents a dangerously rapid evolution of hydrogen gas and a sharp temperature increase.
- **Reaction Monitoring:** Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., 3:1 Hexanes:Ethyl Acetate). The reaction is complete upon the disappearance of the starting aldehyde spot.
- **Reaction Quench:** Once the reaction is complete, slowly add deionized water to the flask while still in the ice bath to quench any unreacted NaBH_4 .
- **Product Extraction:** Transfer the reaction mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether.
- **Purification and Isolation:** Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO_4), filter, and concentrate the solvent using a rotary evaporator. The resulting white solid can be further purified by recrystallization from hexanes to yield high-purity **2,4,6-trimethylbenzyl alcohol**. Self-Validation: The purity of the final product should be confirmed by measuring its melting point, which should be sharp and within the literature range (87-89 °C), and by the spectroscopic methods outlined in Section 4.

Key Chemical Reactivity: Controlled Oxidation

2,4,6-Trimethylbenzyl alcohol can undergo oxidation in the presence of molecular iodine and potassium carbonate.^[3] This highlights a common transformation for benzyl alcohols. The controlled oxidation back to the parent aldehyde is a synthetically valuable reaction.



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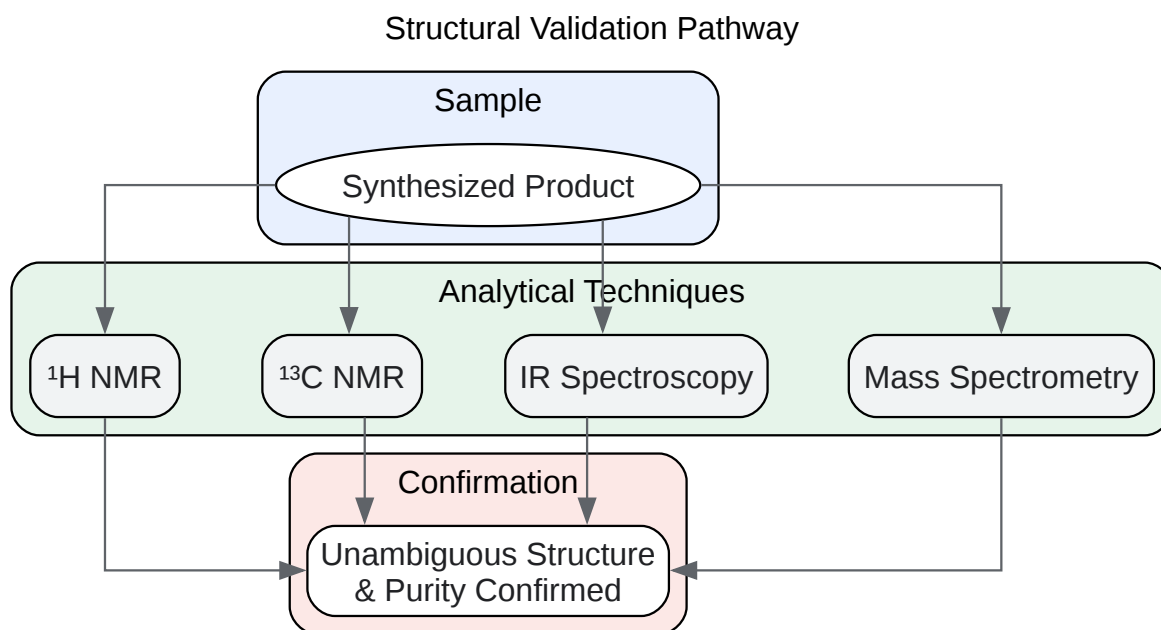
Caption: Logical workflow for the oxidation of **2,4,6-trimethylbenzyl alcohol**.

Spectroscopic Validation and Structural Characterization

The structural integrity and purity of synthesized **2,4,6-trimethylbenzyl alcohol** must be confirmed through a suite of spectroscopic techniques. Each method provides orthogonal data that, when combined, unequivocally validates the target structure.

- **¹H NMR Spectroscopy:** The proton NMR spectrum provides the most direct confirmation. Expected signals include: a singlet for the two benzylic protons (-CH₂OH), a singlet for the hydroxyl proton (-OH, which may be broad and is D₂O exchangeable), two singlets for the nine protons of the three aromatic methyl groups, and a singlet for the two aromatic protons.
- **¹³C NMR Spectroscopy:** The carbon spectrum will show distinct signals for the benzylic carbon, the four unique aromatic carbons, and the two unique methyl carbons (ortho and para).
- **Infrared (IR) Spectroscopy:** The IR spectrum will prominently feature a broad absorption band in the 3200-3500 cm⁻¹ region, characteristic of the O-H stretching of an alcohol. A strong C-O stretch will also be visible around 1050-1150 cm⁻¹.

- Mass Spectrometry (MS): Mass spectral analysis will confirm the molecular weight of the compound, with the molecular ion peak (M^+) appearing at $m/z = 150.22$.



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Caption: Integrated workflow for the spectroscopic characterization of the title compound.

Applications in Research and Development

2,4,6-Trimethylbenzyl alcohol serves as a valuable intermediate in various synthetic applications.

- Synthesis of Novel Compounds: It has been used as a starting material in the synthesis of more complex molecules, such as 3-(2,4,6-trimethylbenzyl)indole.[8]
- Pharmaceutical Intermediates: While direct applications in final drug products are not widely documented, its derivatives are relevant. For instance, the related 2,4,6-trimethylbenzoic acid is an intermediate for dyes, insecticides, and medicines.[9][10]

- Protecting Group Chemistry: The 2,4,6-trimethylbenzyl group can be used as a sterically demanding protecting group for other functional groups, leveraging its bulk to direct synthetic outcomes.

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